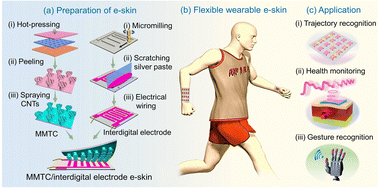Mushroom-mimetic 3D hierarchical architecture-based e-skin with high sensitivity and a wide sensing range for intelligent perception†
Materials Horizons Pub Date: 2023-09-26 DOI: 10.1039/D3MH00679D
Abstract
Electronic skin (e-skin) is one of the most important components of future wearable electronic devices, whose sensing performances can be improved by constructing micropatterns on its sensitive layer. However, in traditional e-skins it is difficult to balance sensitivity and the pressure sensing range, and most micropatterns are generally prepared by some complex technologies. Herein, mushroom-mimetic micropatterns with 3D hierarchical architecture and an interdigital electrode are facilely prepared. The micropatterned sensitive layer is further developed through spraying carbon nanotube (CNT) dispersion on the thermoplastic polyurethane (TPU) film with mushroom-mimetic micropatterns (denoted as MMTC). Thanks to the “interlocking effect” between mushroom-mimetic micropatterns and the interdigital electrode in the as-prepared MMTC/interdigital electrode e-skin, the e-skin exhibits a high sensitivity (up to 600 kPa−1), a wide pressure sensing range (up to 150 kPa), a short response time (<20 ms) and excellent durability (15 000 cycles). The MMTC/interdigital electrode e-skin is capable of precisely monitoring health conditions via the as-acquired physiological parameters in real time. Moreover, such e-skins can be used to monitor gestures wirelessly, sense the trajectory of pressure stimuli and recognize Morse code under water. This study provides a cost-efficient, facile strategy to design e-skin for future-oriented wearable intelligent systems.


Recommended Literature
- [1] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [2] Towards white light emission from a hybrid thin film of a self-assembled ternary samarium(iii) complex†
- [3] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [4] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [5] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [6] Inside back cover
- [7] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [8] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [9] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [10] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 151055-86-6
-
CAS no.: 162758-94-3









